molecular formula C14H9Cl2N B1209525 Bis(P-chlorophenyl)acetonitrile CAS No. 20968-04-1

Bis(P-chlorophenyl)acetonitrile

Cat. No. B1209525
CAS RN: 20968-04-1
M. Wt: 262.1 g/mol
InChI Key: FOWHYJUXPOOLJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(p-chlorophenyl)acetonitrile, sometimes derived from DDT, involves complex chemical reactions. For instance, it has been reported to form along with other products from DDT in the presence of biologically-active anaerobic sewage sludge (Albone, Eglinton, Evans, & Rhead, 1972). Another method involves the treatment of acetonitrile with n-butyllithium followed by chlorodiphenylphosphine under optimized reaction conditions, although this produces a different, yet structurally related, compound (Braun et al., 2007).

Molecular Structure Analysis

The molecular structure of bis(p-chlorophenyl)acetonitrile and related compounds has been extensively studied. The crystal and molecular structure of zwitterionic λ5-spirosilicates, for example, shows remarkable Si—C cleavage and a unique coordination polyhedron (Tacke et al., 1991).

Chemical Reactions and Properties

Bis(p-chlorophenyl)acetonitrile participates in various chemical reactions, leading to the formation of different complexes and compounds. For instance, its reaction in the synthesis of metal complexes illustrates its reactivity and ability to form stable chemical structures with metals (Sadeek et al., 2015).

Physical Properties Analysis

The physical properties of bis(p-chlorophenyl)acetonitrile, such as crystallization behavior, solubility, and phase transitions, are influenced by its molecular structure and environmental conditions. The solvate structures and the crystalline phase of related compounds provide insight into the physical properties of bis(p-chlorophenyl)acetonitrile derivatives (Liou, Liu, & Wang, 1994).

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc.
  • Toxicity and Endocrine Effects

    • Summary of Application : Some DDT metabolites, including p,p′-2,2-bis(chlorophenyl)acetonitrile (DDCN), have been studied for their cytotoxicity, dioxin-like activity, and estrogenicity .
    • Methods of Application : Cytotoxicity was measured by neutral red retention with the permanent cell line RTG-2 of rainbow trout (Oncorhynchus mykiss). Dioxin-like activity was determined using the 7-ethoxyresorufin-O-deetylase assay. The estrogenic potential was tested in a dot blot/RNAse protection-assay with primary hepatocytes from male rainbow trout (O. mykiss) and in a yeast estrogen screen (YES) assay .
    • Results or Outcomes : All DDT metabolites tested revealed a clear dose–response relationship for cytotoxicity in RTG-2 cells, but no dioxin-like activities with RTL-W1 cells . The dot blot/RNAse protection-assay demonstrated that the highest non-toxic concentrations of these DDT metabolites (50 μM) had vitellogenin-induction potentials comparable to the positive control (1 nM 17β-estradiol) .
  • Electrochemical Reactions

    • Summary of Application : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
    • Methods of Application : Acetonitrile can be used in electrochemical conversions due to its good conductivity and environmentally friendly features . It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
  • Pharmaceutical Applications

    • Summary of Application : Indole derivatives, which can be synthesized from acetonitrile, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Various natural compounds contain indole as parent nucleus for example tryptophan .
    • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Cyanomethylation

    • Summary of Application : Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .
    • Methods of Application : Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc .
    • Results or Outcomes : The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
  • Environmental Toxicology

    • Summary of Application : Some DDT metabolites, including p,p′-2,2-bis(chlorophenyl)acetonitrile (DDCN), have been found in environmental samples in Germany such as in sediments from the Mulde River .
    • Methods of Application : The presence of these compounds in the environment is typically detected through various analytical chemistry techniques .
    • Results or Outcomes : The detection of these compounds in environmental samples indicates their persistence and potential for bioaccumulation, which may have implications for environmental health .

properties

IUPAC Name

2,2-bis(4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHYJUXPOOLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175144
Record name p,p'-Ddcn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(P-chlorophenyl)acetonitrile

CAS RN

20968-04-1
Record name p,p'-Ddcn
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Ddcn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
ES Albone, G Eglinton, NC Evans, MM Rhead - Nature, 1972 - nature.com
WE report the formation of bis(p-chlorophenyl)acetonitrile, (p, p′ - DDCN) together with 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p, p′-TDE) and other products from 1,1,1-tri-chloro…
Number of citations: 53 www.nature.com
S Jensen, R Göthe, MO Kindstedt - Nature, 1972 - nature.com
To investigate the degradation process of DDT (2,2-bis-(p-chlorophenyl)-1,1,1-trichloroethane) in a system in strong putrefaction, one litre of activated sludge was fed with 100 mg of p, p…
Number of citations: 54 www.nature.com
X Zhu, L Dsikowitzky, S Kucher, M Ricking… - … science & technology, 2019 - ACS Publications
Nonextractable residues (NER) are pollutants incorporated into the matrix of natural solid matter via different binding mechanisms. They can become bioavailable or remobilize during …
Number of citations: 27 pubs.acs.org
P Weiss, MG Cordasco, L Reiner - Journal of the American …, 1949 - ACS Publications
4, 4-diphenylheptanone- 3, also known as no. 10820, Amidone, and methadone, several analogs of this compound have been prepared in an attempt to find an analgesic having …
Number of citations: 14 pubs.acs.org
MJ Ashwood-Smith, J Trevino, R Ring - Nature, 1972 - nature.com
THERE have been several conflicting reports on the genetic effects of Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), which is the active ingredient of Shell's pesticide, ‘Vapona’. …
Number of citations: 86 www.nature.com
BP ÅRhem, B Fraxkexhaeuser - Acta Physiologica …, 1974 - Wiley Online Library
An analysis was made of the effect of DDT and related substances on the membrane currents associated with step changes of the membrane potential. The substances tested are: DDT, …
Number of citations: 32 onlinelibrary.wiley.com
HJ Huang, SM Liu, CE Kuo - Journal of Environmental Science …, 2001 - Taylor & Francis
The potential for anaerobic biodegradation of 1,1,1-trichloro-2,2-bischlorophenylethane (DDT), 1,1-dichloro-2,2,-bischlorophenylethane (DDD), and dichlorodiphenylchloroethylene (…
Number of citations: 51 www.tandfonline.com
RL Metcalf - Journal of agricultural and food chemistry, 1973 - ACS Publications
In the nearly 100 years that have elapsed since DDT was first synthesized, this substance has had an influence on human ecology perhaps un-matched by any other synthetic substance…
Number of citations: 240 pubs.acs.org
P Århem, B Frankenhaeuser, R Göthe… - Acta Physiologica …, 1974 - Wiley Online Library
The main acute effect of the insecticide DDT on vertebrates seems to be on the central nervous system j Shankland 1964. Woolley 1970). In addition to these effects some rather specific …
Number of citations: 9 onlinelibrary.wiley.com
B Wetterauer, M Ricking, JC Otte, AV Hallare… - … Science and Pollution …, 2012 - Springer
Background, aim, and scope 2,2-bis(chlorophenyl)-1,1,1-trichloroethane (DDT) metabolites, other than those routinely measured [ie, 2,2-bis(chlorophenyl)-1,1-dichloroethylene (DDE) …
Number of citations: 55 link.springer.com

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